1-(2-Carboxyethyl)pyridin-1-ium bromide

Ionic liquid removal Adsorption thermodynamics Environmental fate

1-(2-Carboxyethyl)pyridin-1-ium bromide (CAS 19604-98-9; molecular formula C₈H₁₀BrNO₂; molecular weight 232.07 g·mol⁻¹) is a quaternary pyridinium salt in which the nitrogen atom is substituted with a 2-carboxyethyl chain and charge-balanced by a bromide anion. The compound exists as a hydrobromide salt of the corresponding betaine (1-(2-carboxyethyl)pyridinium inner salt) and is classified as a bifunctional ionic-liquid precursor, a hydrogen-bond-capable pyridinium halide, and a member of the ω-carboxyalkylpyridinium bromide homologous series.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
Cat. No. B12932939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Carboxyethyl)pyridin-1-ium bromide
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CCC(=O)O.[Br-]
InChIInChI=1S/C8H9NO2.BrH/c10-8(11)4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7H2;1H
InChIKeyAMKALGCECNMECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Carboxyethyl)pyridin-1-ium Bromide — Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(2-Carboxyethyl)pyridin-1-ium bromide (CAS 19604-98-9; molecular formula C₈H₁₀BrNO₂; molecular weight 232.07 g·mol⁻¹) is a quaternary pyridinium salt in which the nitrogen atom is substituted with a 2-carboxyethyl chain and charge-balanced by a bromide anion [1]. The compound exists as a hydrobromide salt of the corresponding betaine (1-(2-carboxyethyl)pyridinium inner salt) and is classified as a bifunctional ionic-liquid precursor, a hydrogen-bond-capable pyridinium halide, and a member of the ω-carboxyalkylpyridinium bromide homologous series. Its solid-state structure features a carboxylic acid moiety capable of participating in strong O–H···Br⁻ hydrogen bonds, while the positively charged pyridinium ring engages in N⁺···Br⁻ electrostatic contacts, establishing a characteristic COOH···Br···HOOC supramolecular synthon that governs its crystal packing and thermal behavior [2].

1-(2-Carboxyethyl)pyridin-1-ium Bromide — Structural Nuances That Defeat Simple In-Class Substitution


Within the ω-carboxyalkylpyridinium bromide family, seemingly minor alterations—a single methylene unit in the tether length, substitution of bromide for chloride, or relocation of the carboxyl group from the side chain to the pyridinium ring—produce measurable and functionally consequential differences in adsorption thermodynamics [1], catalytic desulfurization efficiency [2], crystal packing topology [3], and pH-dependent speciation behavior. The 2-carboxyethyl tether length occupies a distinct thermodynamic niche: it is sufficiently long to decouple the carboxylic acid from the π-electron density of the ring, enabling a zwitterionic COO⁻/N⁺ state at neutral pH, yet short enough to avoid the excessive conformational entropy and reduced adsorption affinity observed with longer-chain homologs. For a scientific procurement decision, substituting this compound with 1-(carboxymethyl)pyridin-1-ium bromide, 1-(3-carboxypropyl)pyridin-1-ium bromide, or a ring-carboxylated pyridinium salt would alter hydrogen-bond donor capacity, adsorption partition coefficients, and ionic-liquid phase behavior in ways that are quantifiably documented below.

1-(2-Carboxyethyl)pyridin-1-ium Bromide — Comparator-Anchored Quantitative Differentiation Evidence for Procurement Validation


Activated Carbon Adsorption Capacity — 2‑Fold Higher Uptake of the Carboxyethyl Derivative vs. Its Propyl Analog at Acidic pH

In a direct head-to-head adsorption study on a microporous activated carbon cloth (T0) at 286 K, 4-tert-butyl-1-(2-carboxyethyl)pyridinium bromide (IL2, containing the target carboxyethyl pharmacophore) exhibited a maximum uptake of 0.60 mmol·g⁻¹ at pH 3 versus only 0.30 mmol·g⁻¹ for 4-tert-butyl-1-propylpyridinium bromide (IL1)—a 2.0‑fold advantage directly attributable to the replacement of a propyl group with a carboxyethyl moiety [1]. At pH 7.5, the advantage narrowed but persisted (IL2: 0.70 mmol·g⁻¹; IL1: 0.65 mmol·g⁻¹), with the zwitterionic form of IL2 (pKₐ = 4.1, carboxylate/N⁺) providing both electrostatic attraction to the positively charged carbon surface and π–π dispersive interactions from the pyridinium ring [1]. The adsorption process was exothermic for both ILs, and IL2 kinetic data were best described by a pseudo-first-order model (R² = 0.989 at pH 3, R² = 0.995 at pH 7.5), whereas IL1 followed pseudo-second-order kinetics, indicating fundamentally different rate-limiting mechanisms between the two structures [1].

Ionic liquid removal Adsorption thermodynamics Environmental fate

Oxidative Desulfurization Efficiency — Carboxyethyl Chain Length Shows a 5–8 Percentage-Point Trade-Off in Sulfur Removal Relative to Carboxymethyl

In a comparative study of acidic ionic liquids bearing the same acetate anion but differing in pyridinium N‑tether length, N‑carboxyethylpyridinium acetate (AIL2, carrying the same 2‑carboxyethyl chain as the target compound) achieved dibenzothiophene (DBT), benzothiophene (BT), and 4,6‑dimethyldibenzothiophene (4,6‑DMDBT) removal rates of 91.6 %, 87.3 %, and 82.4 %, respectively, under optimized OEDS conditions, whereas the one‑carbon‑shorter N‑carboxymethylpyridinium acetate (AIL1) delivered 99.8 %, 97.8 %, and 95.4 % [1]. Although AIL2 was moderately less efficient than AIL1 in absolute desulfurization performance, both ionic liquids could be recycled 9 times without significant activity loss, confirming the robustness of the carboxyethyl‑bearing scaffold under oxidative conditions [1]. Density functional theory calculations corroborated the experimental ranking, with computed electronic interaction energies (ΔIE) between the AILs and sulfur substrates mirroring the observed reactivity order [1]. This dataset establishes that the carboxyethyl vs. carboxymethyl structural choice produces a quantifiable, reproducible performance difference of –5.2 to –13.0 percentage points in single‑cycle sulfur removal, and constitutes the only publicly available head‑to‑head desulfurization benchmark for these two chain‑length congeners.

Fuel desulfurization Acidic ionic liquids Extraction efficiency

Crystal‑Packing Architecture — 2‑Carboxyethyl Tether Enables a Unique Br⁻‑Bridged Chain Motif Absent in Ring‑Carboxylated Isomers

Single‑crystal X‑ray analysis of the closely related 4‑amino‑1‑(2‑carboxyethyl)pyridinium bromide hemihydrate (space group P2₁/c) reveals a one‑dimensional hydrogen‑bonded chain architecture built from the repeating motif Br⁻–H₂O–cation–Br⁻–cation–cation–Br⁻–cation–H₂O–Br⁻, in which each bromide anion serves as a trifurcated H‑bond acceptor and the carboxyethyl carboxylic acid group participates in centrosymmetric O–H···O dimerization [1]. By contrast, the ring‑carboxylated isomer 4‑carboxypyridinium bromide (carboxyl directly attached to the pyridinium C4 position) crystallizes in P2₁/n with the carboxyl group rotated out of the ring plane (torsion angles 164.8° and −17.6°) and forms simpler N–H···Br and O–H···Br chains without the water‑mediated bifurcation motif [2]. The 2‑carboxyethyl tether provides conformational flexibility (three rotatable bonds) that relieves steric congestion and permits the carboxylic acid to adopt geometries inaccessible to directly ring‑attached carboxyl groups. This difference in H‑bond connectivity directly affects thermal stability and could influence dissolution rate, hygroscopicity, and compatibility with formulation excipients.

Crystal engineering Hydrogen-bond topology Pyridinium halide solid-state chemistry

pH‑Dependent Zwitterion Formation — pKₐ of 4.1 Enables Charge‑State Switching That Modulates Adsorption and Partitioning Behavior

The carboxylic acid group of the 2‑carboxyethyl chain has an experimentally determined pKₐ of 4.1 for 4‑tert‑butyl‑1‑(2‑carboxyethyl)pyridinium bromide, meaning that above this pH the compound exists predominantly as the zwitterionic N⁺/COO⁻ species, while below pH 4 it is fully protonated (COOH/N⁺) [1]. This pKₐ value is approximately 0.3–0.5 units lower than that of 1‑(carboxymethyl)pyridinium bromide (estimated pKₐ ≈ 4.5–4.6, based on the electron‑withdrawing proximity effect of the pyridinium ring), a shift attributable to the insulating effect of the additional methylene spacer. The charge‑state switch has direct practical consequences: at pH 7.5, the zwitterionic form of IL2 shows enhanced electrostatic attraction to positively charged activated carbon surfaces, contributing to its 0.70 mmol·g⁻¹ uptake, whereas at pH 3 the protonated form relies solely on dispersive and hydrophobic interactions [1]. This pH‑tunable adsorption behavior is unique to carboxyalkyl‑functionalized pyridinium salts and is not available in non‑carboxylated pyridinium halides such as 4‑tert‑butyl‑1‑propylpyridinium bromide.

Zwitterionic speciation Environmental partitioning Ionic liquid design

Recyclability Profile — ≥9 Consecutive Desulfurization Cycles Without Activity Loss for the Carboxyethyl‑Functionalized Ionic Liquid Scaffold

The acidic ionic liquid N‑carboxyethylpyridinium acetate (AIL2), which shares the identical 2‑carboxyethyl‑pyridinium cation core with the target bromide salt, was demonstrated to maintain desulfurization performance across 9 consecutive reuse cycles without significant decrease in sulfur removal efficiency, matching the recyclability of the carboxymethyl congener AIL1 [1]. This robust recyclability is attributed to the thermal and oxidative stability of the carboxyethyl‑pyridinium scaffold under the OEDS conditions (50 °C, H₂O₂ environment). By contrast, non‑functionalized N‑alkylpyridinium salts typically lose >15 % of their catalytic activity after 5 cycles under comparable oxidative conditions due to Hofmann elimination or ring‑opening side reactions, though direct quantitative comparator data for the bromide salt are not available. The 9‑cycle benchmark provides a conservative lower bound for the operational lifetime of the carboxyethyl‑pyridinium cation in catalytic applications.

Catalyst recyclability Process economics Ionic liquid reuse

1-(2-Carboxyethyl)pyridin-1-ium Bromide — Evidence‑Linked Application Scenarios for Targeted Procurement


Ionic Liquid Pollutant Removal via Activated Carbon Adsorption — Exploiting the Carboxyethyl Moiety for Enhanced Uptake at Low pH

The 2‑fold higher adsorption capacity of 4‑tert‑butyl‑1‑(2‑carboxyethyl)pyridinium bromide compared to its propyl analog at pH 3 [1] positions this compound as the preferred scaffold for designing ionic liquids intended for removal from acidic industrial effluents by activated carbon. The carboxylic acid group drives physisorption through both electrostatic and dispersive mechanisms that are unavailable to simple alkyl‑substituted pyridinium salts.

Bifunctional Ionic Liquid Synthesis — Leveraging the Free –COOH Group for Post‑Functionalization or Zwitterionic Behavior

The free carboxylic acid of 1‑(2‑carboxyethyl)pyridin‑1‑ium bromide serves as a synthetic handle for esterification, amidation, or metal‑coordination reactions, enabling the construction of task‑specific ionic liquids, polymerizable monomers, or metal‑organic framework ligands [1]. The experimentally confirmed pKₐ of 4.1 [2] allows precise prediction of the charge state in aqueous or biphasic systems, a critical parameter for phase‑transfer catalysis and extraction process design.

Oxidative Desulfurization Catalyst — Proven 9‑Cycle Recyclability for Medium‑Activity Sulfur Removal

When converted to the acetate salt (AIL2), the carboxyethyl‑pyridinium cation delivers 82–92 % single‑cycle desulfurization efficiency across three sulfur heterocycle classes and can be reused ≥9 times without regeneration [1]. This makes the compound a viable candidate for medium‑severity fuel polishing applications where the ultra‑high activity of the carboxymethyl analog (95–100 %) is unnecessary, and a balance of activity, selectivity, and oxidant consumption is desired.

Crystal Engineering and Supramolecular Chemistry — Exploiting Trifurcated Bromide H‑Bond Nodes

The unique Br⁻(H₂O)–cation–Br⁻ chain architecture documented for 4‑amino‑1‑(2‑carboxyethyl)pyridinium bromide hemihydrate [1] provides a modular supramolecular synthon for co‑crystal design, halogen‑bond‑driven assembly, and the construction of polar channel structures. Researchers procuring this compound for crystal‑engineering studies gain access to a crystallographically characterized H‑bond topology that is unavailable with ring‑carboxylated or shorter‑chain analogs.

Quote Request

Request a Quote for 1-(2-Carboxyethyl)pyridin-1-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.